(R)-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
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Overview
Description
®-5-((Benzyloxy)carbonyl)-5-azaspiro[24]heptane-6-carboxylic acid is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups, followed by cyclization reactions to form the spirocyclic core. The reaction conditions often include the use of coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide to enhance amide formation .
Industrial Production Methods
Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
®-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride for deprotection of the N-tert-butyloxycarbonyl group , and other standard organic reagents for oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the N-tert-butyloxycarbonyl group using oxalyl chloride in methanol yields the corresponding amine .
Scientific Research Applications
®-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The exact mechanism of action of ®-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc protection group and are used in similar synthetic applications.
Other spirocyclic compounds: Compounds with spirocyclic structures that exhibit similar chemical properties.
Uniqueness
®-5-((Benzyloxy)carbonyl)-5-azaspiro[2
Properties
Molecular Formula |
C15H17NO4 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
(6R)-5-phenylmethoxycarbonyl-5-azaspiro[2.4]heptane-6-carboxylic acid |
InChI |
InChI=1S/C15H17NO4/c17-13(18)12-8-15(6-7-15)10-16(12)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)/t12-/m1/s1 |
InChI Key |
MWFCRIFLQUONPW-GFCCVEGCSA-N |
Isomeric SMILES |
C1CC12C[C@@H](N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1CC12CC(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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